REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:8]([O-])([OH:10])=[O:9]>>[N+:8]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:7])([O-:10])=[O:9]
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Name
|
|
Quantity
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0.91 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
[C4min][OTf]
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Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a reflux condenser for 24 hours
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Duration
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24 h
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Type
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DISTILLATION
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Details
|
the nitrotoluene/residual nitric acid is distilled off at 140° C. at 1 mBar
|
Type
|
CUSTOM
|
Details
|
Phase separation of the distillate
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |